molecular formula C11H18ClNO3 B2747256 Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride CAS No. 2470438-98-1

Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride

Cat. No.: B2747256
CAS No.: 2470438-98-1
M. Wt: 247.72
InChI Key: IIHGGQOCFDWRHL-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride (CAS 1523606-28-1) is a bicyclic organic compound featuring a 3-azabicyclo[3.3.1]nonane core. Its molecular formula is C₁₁H₁₈ClNO₃, with a molecular weight of 247.72 g/mol . The structure includes an ethyl ester group at position 7, a ketone (oxo) group at position 9, and a hydrochloride salt.

Properties

IUPAC Name

ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-2-15-11(14)7-3-8-5-12-6-9(4-7)10(8)13;/h7-9,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHGGQOCFDWRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CNCC(C1)C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate; hydrochloride is a bicyclic compound with significant potential in various scientific fields. With the molecular formula C11H17NO3HClC_{11}H_{17}NO_3\cdot HCl and a molecular weight of 247.72g/mol247.72\,g/mol, this compound has garnered attention for its unique structural properties, particularly the presence of a nitrogen atom in its bicyclic framework. This article explores its applications across chemistry, biology, and industry, supported by documented case studies and data tables.

Chemistry

Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate; hydrochloride serves as a vital building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:

  • Building Block for Synthesis : It can be utilized in synthesizing pharmaceuticals and agrochemicals.
  • Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists.

Table 1: Types of Reactions Involving Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate; hydrochloride

Reaction TypeDescription
OxidationConverts the carbonyl group to various oxidized derivatives
ReductionReduces the oxo group to form alcohols or other derivatives
SubstitutionParticipates in nucleophilic substitution to form esters or amides

Biology

In biological research, this compound is being explored for its potential effects on various biological systems:

  • Enzyme Modulation : Studies indicate that it may interact with enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies.
  • Neuroscience Applications : Its structural similarity to certain neurotransmitters suggests possible interactions with nicotinic acetylcholine receptors (nAChRs), which play critical roles in neurological functions.

Case Study: Modulation of nAChRs
Research has demonstrated that derivatives of this compound can modulate nAChR activity, influencing synaptic transmission and offering insights into treatments for neurological disorders such as Alzheimer's disease.

Industry

The industrial applications of ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate; hydrochloride are diverse:

  • Production of Specialty Chemicals : It is used in the synthesis of specialty chemicals that require specific bicyclic structures.
  • Material Science : The compound's properties make it suitable for developing novel materials with unique characteristics.

Mechanism of Action

The mechanism by which ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Heteroatoms in Bicyclo System Functional Groups Source
Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride C₁₁H₁₈ClNO₃ 247.72 Ethyl ester (C7), oxo (C9) 3-aza Ester, ketone, hydrochloride
Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate C₁₁H₁₆O₄ 212.25 Ethyl ester (C7), oxo (C9) 3-oxa Ester, ketone
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride C₉H₁₆ClNO₃ 221.68 Methyl ester (C7) 3-oxa, 9-aza Ester, hydrochloride
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride C₁₆H₂₀ClNO₃ 309.79 Benzyl (N9), carboxylic acid (C7) 3-oxa, 9-aza Carboxylic acid, hydrochloride
exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride C₉H₁₄N₂·HCl 186.69 Cyano (C3) 9-aza Nitrile, hydrochloride
9-Azabicyclo[3.3.1]nonane hydrochloride (base structure) C₈H₁₄ClN 159.66 None 9-aza Hydrochloride

Impact of Structural Differences

Heteroatom Substitution (3-aza vs.

Ester vs. Carboxylic Acid:

  • The ethyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid derivative (), which may ionize at physiological pH, affecting membrane permeability .

The cyano group in exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Ketone (Oxo) Group:

  • The oxo group at position 9 in the target compound may participate in hydrogen bonding, enhancing stability in crystal lattices or protein interactions compared to analogs lacking this group .

Biological Activity

Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, synthesis, and biological effects, supported by relevant research findings and data.

Molecular Formula : C18H21NO4
Molecular Weight : 315.36 g/mol
CAS Number : 37943-62-7

The compound features a bicyclic structure that is characteristic of the azabicyclo series, which often exhibits interesting pharmacological properties due to their unique molecular conformation.

Synthesis

The synthesis of Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate typically involves multi-step organic reactions, often starting from simpler precursors such as ketones or esters. A common synthetic route includes the formation of the bicyclic core followed by functionalization at the carboxylate position.

Research indicates that compounds in the azabicyclo series can interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The specific mechanism of action for Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate is still under investigation, but preliminary studies suggest it may act as an inhibitor for certain protein interactions or enzymatic activities.

Pharmacological Studies

  • Antitumor Activity : Preliminary studies have indicated that derivatives of azabicyclo compounds exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Neuroprotective Effects : Some research has highlighted neuroprotective properties, suggesting that these compounds may mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.
  • Antimicrobial Properties : Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane derivatives have shown potential antimicrobial activity against various pathogens, indicating their usefulness in combating infections.

Case Studies and Research Findings

A review of recent literature provides insights into the biological activities associated with this compound:

StudyFindings
Identified as a potential BCL6 inhibitor with cellular activity demonstrating low nanomolar potency (IC50 = 25.9 nM).
Discussed various derivatives of 3-azabicyclo[3.3.1]nonanones showing promising biological activities, including anti-inflammatory and analgesic effects.
Reported on the synthesis and evaluation of 9-azabicyclo[3.3.1]nonane N-oxyl compounds that exhibited strong catalytic oxidation capabilities, suggesting potential applications in organic synthesis and medicinal chemistry.

Q & A

Q. What are the established synthetic routes for Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride?

Methodological Answer: The compound is synthesized via multistep pathways, including:

  • Mannich Reactions : Used to construct the bicyclic scaffold, starting from precursors like 4-thianone or Kemp’s triacid. Reaction conditions (e.g., anhydrous solvents, nitrogen atmosphere) are critical to avoid side reactions .
  • Esterification : Nucleophilic substitution between carboxylic acid derivatives (e.g., imide acid chlorides) and alcohols, catalyzed by bases like sodium hydride (NaH) in dimethylformamide (DMF) or dichloromethane (DCM) .
  • Salt Formation : Hydrochloride salt formation via treatment with HCl in ethanol or thionyl chloride (SOCl₂), followed by recrystallization for purification .

Key Reagents and Conditions:

StepReagents/ConditionsSolventYield Optimization Tips
Bicyclic Core FormationMannich reaction, 40–60°C, N₂ atmosphereXyleneSlow addition of NH₄OH to control pH
EsterificationNaH, 0–5°C, anhydrous conditionsDMF/DCMUse fresh thionyl chloride for acid chloride generation
Hydrochloride SaltHCl gas in EtOH, 0°CEthanolFilter precipitate under cold conditions

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity and stereochemistry. Key signals include the carbonyl (δ ~170–180 ppm in ¹³C) and azabicyclic protons (δ ~3.0–4.5 ppm in ¹H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 243.3 for the free base) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and conformational preferences (e.g., chair-boat vs. chair-chair conformers in related bicyclic compounds) .
  • Infrared (IR) Spectroscopy : Confirms functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and ammonium salts (N–H stretches) .

Advanced Research Questions

Q. How does conformational analysis via X-ray diffraction inform pharmacological activity?

Methodological Answer: X-ray studies on analogous compounds (e.g., 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate) reveal that:

  • Conformational Flexibility : Chair-boat conformers in the solid state may influence binding to ion channels or enzymes. For example, antiarrhythmic activity correlates with chair-chair conformers stabilizing interactions in cardiac sodium channels .
  • Stereoelectronic Effects : Axial vs. equatorial substituents (e.g., phenyl groups) alter electronic distribution, modulating potency. This is critical in structure-activity relationship (SAR) studies .

Experimental Design Tip : Compare crystallographic data with computational models (DFT calculations) to predict bioactive conformers .

Q. What strategies resolve contradictions between experimental data and computational predictions?

Methodological Answer:

  • Cross-Validation : Use multiple spectroscopic techniques (e.g., NMR, MS, IR) alongside X-ray data to confirm structural assignments. For example, conflicting NOE (Nuclear Overhauser Effect) data may arise from dynamic equilibria in solution, which static X-ray structures cannot capture .
  • Dynamic Combinatorial Chemistry : Employ pH or temperature variations to trap intermediates and identify dominant conformers, as demonstrated in spirocyclic imide systems .
  • In Silico Refinement : Adjust force fields in molecular dynamics simulations to match experimental crystallographic parameters (e.g., torsion angles) .

Q. What methodologies optimize yield and purity in large-scale synthesis?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediates (e.g., imide acid chloride formation) and minimize byproducts .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in esterification, while ethanol/water mixtures improve hydrochloride salt crystallization .
  • Purification Techniques :
    • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for free base purification.
    • Recrystallization : Ethanol/water (8:2) for hydrochloride salt, achieving >95% purity .

Q. How is the compound’s antiarrhythmic activity evaluated in preclinical models?

Methodological Answer:

  • In Vivo Models : Anesthetized dogs with induced myocardial infarctions via left anterior descending (LAD) artery ligation. Ventricular tachycardia is triggered by pacing (240–390 beats/min), and compound efficacy is assessed via:
    • Dose-Response : Intravenous administration (3–6 mg/kg) suppresses sustained tachycardia in 83% of subjects .
    • Blood Pressure Monitoring : Compare hemodynamic effects (e.g., 10–20% increase in mean blood pressure) against controls like lidocaine .
  • Mechanistic Studies : Patch-clamp assays on human ether-à-go-go (hERG) channels to assess potassium channel blockade, a common antiarrhythmic target .

Data Contradiction Analysis Example
Issue : Discrepancy between computational (DFT-predicted) and experimental (X-ray) bond angles in the azabicyclo core.
Resolution :

Verify crystallographic data quality (R-factor, resolution).

Re-optimize DFT calculations with solvent effects (e.g., PCM model for DCM).

Explore temperature-dependent conformational changes via variable-temperature NMR .

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